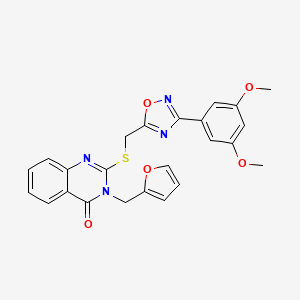

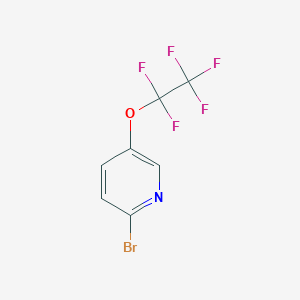

![molecular formula C25H19ClN4O2S2 B2419369 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1223829-51-3](/img/structure/B2419369.png)

2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide” is a derivative of dihydropyrido and pyrimidine . It’s part of a group of compounds synthesized for their potential as tyrosinase inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido and pyrimido derivatives in good to excellent isolated yields .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2-acetaminonicotinic acid and a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .

科学的研究の応用

Synthesis and Antitumor Activity

A series of thieno[2,3-d]pyrimidines have been designed as potential thymidylate synthase (TS) inhibitors, showing promise as antitumor agents. The synthesis involves Heck coupling and cyclization steps to produce substituted thiophenes, which are then used to generate the thieno[2,3-d]pyrimidines. One classical analog showed inhibitory activity against human recombinant TS, suggesting potential for cancer treatment applications (Gangjee, Qiu, & Kisliuk, 2004).

Antimicrobial Activity

Novel thienopyrimidine derivatives linked to rhodanine have demonstrated significant antimicrobial potency against various bacterial and fungal strains. These compounds were synthesized through condensation reactions and showed inhibitory concentrations comparable to standard antibiotics, indicating their potential as new antimicrobial agents (Kerru et al., 2019).

Structural Analysis

The crystal structures of certain thieno[3,2-d]pyrimidine derivatives have been determined, revealing their folded conformations. These findings contribute to understanding the molecular interactions and potential reactivity of such compounds, which is essential for designing drugs with specific biological activities (Subasri et al., 2016).

Heterocyclic Syntheses

Thieno[3,2-d]pyrimidines have been utilized in the synthesis of various heterocycles, demonstrating their versatility as starting materials. These syntheses involve cascade reactions, showcasing the compound class's potential for generating diverse chemical entities for further biological evaluation (Schmeyers & Kaupp, 2002).

将来の方向性

The future directions for this compound could involve further in vitro and in vivo studies to evaluate its potential as a therapeutic agent, given its in vitro anticancer and tyrosinase inhibitory activity . Additionally, further optimization of the synthesis process could also be a direction for future research.

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) .

Mode of Action

This compound acts as an irreversible inhibitor of EGFR . It binds to the receptor and induces a conformational change, which results in the inhibition of the downstream signaling pathway . This leads to a decrease in cellular proliferation and induction of cell death .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor resistance pathway . By inhibiting EGFR, it prevents the activation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation .

Pharmacokinetics

The compound has been optimized to improve its pharmacokinetic properties . It has good aqueous solubility, which enhances its bioavailability .

Result of Action

The compound exhibits potent inhibitory activity against the gefitinib-resistant EGFR (L858R/T790M) kinase . It also displays strong antiproliferative activity against H1975 non-small cell lung cancer cells . In a murine EGFR (L858R/T790M)-driven H1975 xenograft model, it shows promising antitumor efficacy without affecting body weight .

特性

IUPAC Name |

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O2S2/c1-15-9-10-17(12-19(15)26)28-20(31)14-33-25-29-21-18-8-5-11-27-23(18)34-22(21)24(32)30(25)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRYBMNQRHLFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

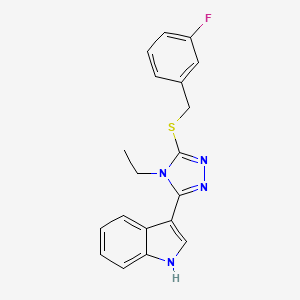

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2419288.png)

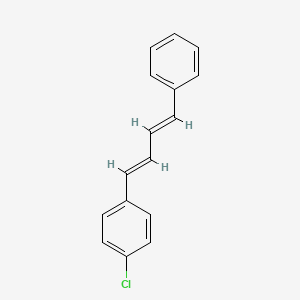

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2419290.png)

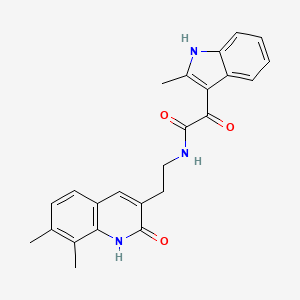

![2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2419291.png)

![5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide](/img/structure/B2419292.png)

![1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2419293.png)

![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2419301.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2419303.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2419305.png)